(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid
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Overview
Description
(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid typically involves multi-step organic synthesis. One common method includes the use of protected intermediates to ensure selective reactions at specific sites. The process often starts with the protection of hydroxyl groups followed by the formation of the piperidine ring through cyclization reactions. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure makes it a candidate for studying enzyme-substrate interactions and inhibition mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid involves its interaction with specific molecular targets. The hydroxyl groups and piperidine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid
- (2R,3S,4R,5S)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-yl
Uniqueness
What sets (2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid apart from similar compounds is its unique combination of a piperidine ring and multiple hydroxyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23NO6 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
6-[(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11+,12-/m1/s1 |
InChI Key |
KTNVTDIFZTZBJY-LLHIFLOGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Origin of Product |
United States |
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